molecular formula C4H11Cl2N B1342661 4-Chlorobutan-1-amine hydrochloride CAS No. 6435-84-3

4-Chlorobutan-1-amine hydrochloride

Cat. No. B1342661
CAS RN: 6435-84-3
M. Wt: 144.04 g/mol
InChI Key: NSDWMQZDGGQRLM-UHFFFAOYSA-N
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Description

4-Chlorobutan-1-amine hydrochloride, also known by its CAS number 6435-84-3, is a chemical compound with the molecular formula C4H11Cl2N . It has a molecular weight of 144.04 g/mol . The compound is also known by other synonyms such as 1-Butanamine, 4-chloro-, hydrochloride, and 4-chlorobutan-1-amine hcl .


Molecular Structure Analysis

The InChI (International Chemical Identifier) of 4-Chlorobutan-1-amine hydrochloride is InChI=1S/C4H10ClN.ClH/c5-3-1-2-4-6;/h1-4,6H2;1H . The Canonical SMILES (Simplified Molecular Input Line Entry System) representation is C(CCCl)CN.Cl .


Physical And Chemical Properties Analysis

4-Chlorobutan-1-amine hydrochloride has a molecular weight of 144.04 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 3 rotatable bonds . Its exact mass and monoisotopic mass are 143.0268547 g/mol . The topological polar surface area is 26 Ų . It has 7 heavy atoms and its complexity is 23.5 .

Scientific Research Applications

Synthesis of Chlorinated Compounds

4-Chlorobutan-1-amine hydrochloride has been utilized in the synthesis of chlorinated compounds, such as N-(4-chlorobutyl)butanamide, a chlorinated amide isolated from Aloe sabaea. This synthesis is part of the investigation into naturally occurring compounds with potential biological activities, highlighting the role of chlorinated compounds in both natural and synthetic chemistry (D’hooghe et al., 2003).

Antineoplastic Agents

The compound has also been involved in the synthesis of antineoplastic agents, where it contributes to the creation of new cancer cell growth inhibitory amides. These compounds have shown significant activity against a variety of cancer cell lines, indicating the potential of 4-Chlorobutan-1-amine hydrochloride in the development of new cancer therapies (Pettit et al., 2003).

Material Science

In material science, its applications are evident in the development of polymer hydrogels for the removal of pollutants from aquaculture wastewater. Poly(allyl amine hydrochloride) polymer hydrogels, which could efficiently remove nutrient anions, showcase the environmental applications of derivatives of 4-Chlorobutan-1-amine hydrochloride (Kioussis et al., 2000).

Safety And Hazards

The safety information for 4-Chlorobutan-1-amine hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

4-chlorobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClN.ClH/c5-3-1-2-4-6;/h1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDWMQZDGGQRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597836
Record name 4-Chlorobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobutan-1-amine hydrochloride

CAS RN

6435-84-3
Record name 4-Chlorobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
U Pradere, EC Garnier-Amblard, SJ Coats… - Chemical …, 2014 - ACS Publications
For many decades, the design of new nucleoside analogs as potential therapeutic agents focused on both sugar and nucleobase modifications. These nucleoside analogs rely on …
Number of citations: 564 0-pubs-acs-org.brum.beds.ac.uk
H Ji - 2021 - theses.fr
Nous proposons d'utiliser des particules d'oxyde de fer 300-1000 nm (avec une couche polymère ou une couche de silice) fonctionnalisées par des agents fonctionnels dendritiques. …
Number of citations: 0 www.theses.fr

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